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Compound of Interest

Compound Name: Fmoc-hLys(Boc)-OH

Cat. No.: B575911 Get Quote

For researchers and professionals in the field of peptide chemistry and drug development, a

comprehensive understanding of the building blocks used in solid-phase peptide synthesis

(SPPS) is paramount. This guide provides an in-depth look at Nα-Fmoc-Nζ-Boc-L-homolysine

(Fmoc-hLys(Boc)-OH), a derivative of the non-proteinogenic amino acid homolysine.

Core Structure of Fmoc-hLys(Boc)-OH
Fmoc-hLys(Boc)-OH is a synthetically modified amino acid designed for use in Fmoc-based

solid-phase peptide synthesis. Its structure is composed of three primary components:

L-Homolysine Backbone: Homolysine is a homolog of the essential amino acid lysine,

featuring an additional methylene group in its side chain. This results in a seven-carbon

chain (heptanoic acid) with amino groups at the α and ζ positions. The extended side chain

can be utilized to introduce unique structural features or functionalities into a peptide.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky protecting group is attached to the α-

amino group of the homolysine backbone. The Fmoc group is base-labile, meaning it can be

selectively removed under mild basic conditions, typically with a solution of piperidine in a

polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the

protection of the α-amino group during the coupling of the carboxyl group to the growing

peptide chain.

Boc (tert-butoxycarbonyl) Group: The ζ-amino group on the side chain is protected by a Boc

group. In contrast to the Fmoc group, the Boc group is acid-labile and is stable to the basic
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conditions used for Fmoc removal. It is typically removed during the final cleavage of the

peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA).[1] This

ensures that the side chain's amino group does not participate in unwanted side reactions

during peptide synthesis.

The strategic use of these two orthogonal protecting groups is fundamental to the success of

Fmoc-based SPPS, allowing for the stepwise and controlled assembly of a peptide sequence.

Quantitative Data
The following table summarizes the key physicochemical properties of Fmoc-hLys(Boc)-OH.

Property Value

Chemical Formula C₂₇H₃₄N₂O₆

Molecular Weight 482.57 g/mol

Appearance White to off-white solid

Purity (HPLC) Typically ≥98%

Solubility
Soluble in DMF, DMSO, and other polar organic

solvents.[1]

Storage Temperature 2-8°C

Visualization of the Chemical Structure
The chemical structure of Fmoc-hLys(Boc)-OH is depicted in the following diagram:
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Caption: Chemical structure of Fmoc-hLys(Boc)-OH.

Experimental Protocol: Incorporation of Fmoc-
hLys(Boc)-OH in SPPS
The following is a generalized protocol for the incorporation of Fmoc-hLys(Boc)-OH into a

peptide sequence using manual or automated solid-phase peptide synthesis.

4.1. Materials and Reagents

Fmoc-hLys(Boc)-OH

Solid support (e.g., Wang resin, Rink amide resin) pre-loaded with the C-terminal amino acid.
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N,N-Dimethylformamide (DMF), peptide synthesis grade.

Dichloromethane (DCM), ACS grade.

Piperidine, synthesis grade.

Coupling reagent (e.g., HBTU, HATU, DIC).

Base (e.g., DIPEA, NMM).

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Cold diethyl ether.

4.2. Synthesis Cycle

This cycle is performed for each amino acid to be added to the peptide chain.

Resin Swelling: The peptide-resin is swollen in DMF for 30-60 minutes.

Fmoc Deprotection:

The resin is treated with a 20% solution of piperidine in DMF for 5 minutes to initiate the

deprotection.

The solution is drained, and the resin is treated with a fresh 20% piperidine in DMF

solution for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and

dibenzofulvene byproducts.

Amino Acid Coupling:

In a separate vessel, Fmoc-hLys(Boc)-OH (typically 3-5 equivalents relative to the resin

loading) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 3-5

eq.) and a base (e.g., DIPEA, 6-10 eq.) for 2-5 minutes.

The activated amino acid solution is added to the deprotected peptide-resin.
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The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of

the reaction can be monitored using a qualitative test such as the Kaiser test.

The resin is washed thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove

excess reagents and byproducts.

4.3. Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the N-terminal Fmoc group is removed as

described in step 2.

The peptide-resin is washed with DCM and dried under a stream of nitrogen.

The dried resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for

2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the

homolysine side chain, along with other acid-labile side-chain protecting groups.[2]

The resin is filtered, and the filtrate containing the crude peptide is collected.

The crude peptide is precipitated by adding the filtrate to cold diethyl ether, followed by

centrifugation to pellet the peptide.

The peptide pellet is washed with cold diethyl ether and dried under vacuum.

4.4. Purification

The crude peptide is typically purified using reverse-phase high-performance liquid

chromatography (RP-HPLC) to obtain the final product of high purity.

Logical Workflow for SPPS using Fmoc-hLys(Boc)-
OH
The following diagram illustrates the logical workflow of a single coupling cycle in solid-phase

peptide synthesis.
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Caption: SPPS cycle for incorporating Fmoc-hLys(Boc)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Structure and Application of
Fmoc-hLys(Boc)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575911#what-is-the-structure-of-fmoc-hlys-boc-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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